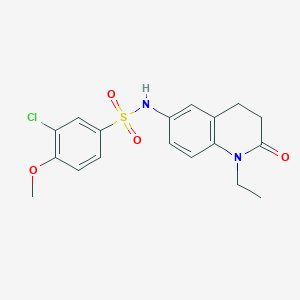

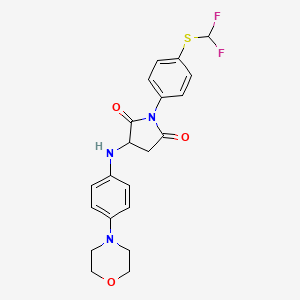

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to “3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide” has been discussed in various publications. The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related class of compounds, was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Applications De Recherche Scientifique

Synthesis and Characterization

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide and its analogues are synthesized through various chemical reactions, offering insights into their structural and spectroscopic characteristics. For instance, the synthesis of similar compounds demonstrates the preparation of fluorophores for Zn(II) detection, highlighting the bathochromic shift in their UV/visible spectra upon interaction with Zn(II) (M. Kimber et al., 2003). Another example includes the synthesis of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives with antimicrobial activity (S. Vanparia et al., 2010).

Antimicrobial and Anticancer Activities

Research into the bioactive properties of sulfonamide derivatives reveals their potential in antimicrobial and anticancer applications. The characterization and antimicrobial study of novel sulfonamide derivatives underscore their efficacy against various bacterial and fungal strains (S. Vanparia et al., 2010; O. M. Habib et al., 2013). Additionally, synthesized sulfonamide derivatives have been evaluated for their diuretic, antihypertensive, and anti-diabetic potential, offering a promising avenue for therapeutic applications (M. Rahman et al., 2014).

Environmental Applications

The detection of low concentrations of pharmaceuticals in industrial waste streams using SPE-LC-MS/MS methods involves compounds with structural similarities to 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide. Such studies are crucial for monitoring and managing pharmaceutical pollutants in the environment (A. Deegan et al., 2011).

Catalysis and Organic Synthesis

The compound and its analogues have been implicated in catalysis and organic synthesis research. For example, the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds uses similar chemical frameworks, showcasing the versatility of these compounds in facilitating chemical transformations (Yoshihisa Watanabe et al., 1984). Additionally, the Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group emphasizes the role of similar compounds in the selective formation of valuable tetrahydroisoquinolinone products (S. Rakshit et al., 2011).

Propriétés

IUPAC Name |

3-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-3-21-16-7-5-13(10-12(16)4-9-18(21)22)20-26(23,24)14-6-8-17(25-2)15(19)11-14/h5-8,10-11,20H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTKSAIMGJHZME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2591710.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)

![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)